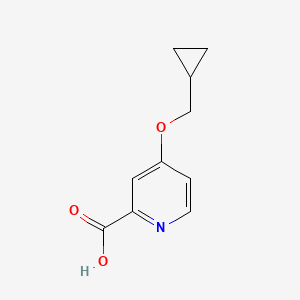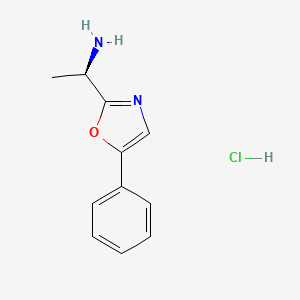![molecular formula C20H19N3O2 B2947182 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034435-48-6](/img/structure/B2947182.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide, also known as BMA-10, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the binding of copper ions. Copper ions are essential for many biological processes, but can also be toxic in high concentrations. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide may act as a chelator, binding to copper ions and preventing them from causing damage to cells.
Biochemical and Physiological Effects:
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties and potential anti-cancer activity, it has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its selectivity for copper ions. This allows for the specific detection and measurement of copper ion concentrations in biological systems. However, one limitation is the potential for N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide to interfere with other metal ions or biological molecules, which could lead to inaccurate results.
Future Directions
There are several future directions for research involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects.
Another area of interest is the development of new fluorescent probes based on the structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. By modifying the chemical structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide, it may be possible to create probes that are selective for other metal ions or biological molecules.
Overall, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a promising compound that has the potential to be used in a variety of scientific research applications. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesis Methods
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide involves a series of chemical reactions. One approach involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride to form 2-(4-methoxyphenyl)acetyl chloride. This is then reacted with 2,3'-bipyridine-5-methanol to form the desired product, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. One area of research is its use as a fluorescent probe for the detection of metal ions. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion concentrations in biological systems.
Another area of research is its potential use as a therapeutic agent for the treatment of cancer. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment in vivo.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCMDCZBYJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)




![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)


![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)